molecular formula C6H6INO B2752453 4-iodo-3-methylpyridin-2(1H)-one CAS No. 1227571-05-2

4-iodo-3-methylpyridin-2(1H)-one

Cat. No. B2752453
CAS RN: 1227571-05-2
M. Wt: 235.024
InChI Key: LZEJTRMIBAFCCR-UHFFFAOYSA-N
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Description

“4-iodo-3-methylpyridin-2-amine” is a chemical compound with the molecular formula C6H7IN2 . It has a molecular weight of 234.04 .


Molecular Structure Analysis

The molecular structure of “4-iodo-3-methylpyridin-2-amine” consists of 6 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 2 nitrogen atoms .

Scientific Research Applications

Photoluminescence and Semiconductor Applications

Research on hybrid iodobismuthates containing linear anionic chains has demonstrated the potential of these compounds for use in photoluminescence and as semiconductors. A study by Kotov et al. (2018) on hybrid iodobismuthates showed that these compounds exhibit photoluminescence in the spectral range between 600 and 750 nm and are semiconductors with band gaps of 1.73–2.10 eV. These properties suggest that similar compounds like 4-iodo-3-methylpyridin-2(1H)-one could be explored for use in optoelectronic devices and materials science research (Kotov et al., 2018).

Metal-Organic Frameworks (MOFs) and Adsorption

A supramolecular metal-organic framework (MOF) derived from bismuth iodide and a 4,4′-bipyridinium derivative was synthesized by Du et al. (2015). This MOF demonstrated efficient adsorption of dyes, highlighting its potential application in environmental remediation and pollution control. Given the structural relevance, 4-iodo-3-methylpyridin-2(1H)-one could be investigated for its ability to form similar MOFs with unique adsorption properties for environmental applications (Du et al., 2015).

Halogen Bonding and Molecular Docking

A study by He et al. (2020) on a compound featuring iodine halogen bonding provides insight into the structural analysis and molecular interactions that can be crucial for the development of pharmaceuticals and biologically active compounds. This research underscores the importance of halogen atoms, like iodine in 4-iodo-3-methylpyridin-2(1H)-one, in forming halogen bonds that could be exploited in drug design and molecular docking studies (He et al., 2020).

properties

IUPAC Name

4-iodo-3-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-4-5(7)2-3-8-6(4)9/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEJTRMIBAFCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CNC1=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-3-methylpyridin-2(1H)-one

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-4-iodo-3-methylpyridine (1.68 g, 7.09 mmol) in 1,4-dioxane/water (1:1, 5.2 mL) was added concentrated HCl (5.5 mL). The resulting clear solution was heated to 100° C. After 1 h, the reaction mixture was allowed to cool to ambient temperature and was stirred overnight, during which time a precipate formed. The mixture was filtered and dried to a constant weight to afford 4-iodo-3-methylpyridin-2(1H)-one as a yellow solid 1.47 g.
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

12M Hydrochloric acid (13 mL) was added to a solution of 2-fluoro-4-iodo-3-methylpyridine (12.2 g) in DME (15 mL) at room temperature. The mixture was stirred at 100 C for 1.5 hours with an alkali trap. Water (150 mL) was added to the reaction mixture at room temperature. The mixture was stirred at the same temperature for 2 hours. The precipitate was collected by filtration, washed with water. A suspension of the solid in ethanol (20 mL) was stirred at 80 C for 30 minutes. Diisopropyl ether (150 mL) was added to the mixture. The mixture was stirred at room temperature for 30 minutes. The precipitate was collected by filtration, washed with diisopropyl ether to give the title compound (9.82 g).
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

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